molecular formula C17H23NO5S B214179 2-Tert-butyl 4-ethyl 5-[(cyclopropylcarbonyl)amino]-3-methyl-2,4-thiophenedicarboxylate

2-Tert-butyl 4-ethyl 5-[(cyclopropylcarbonyl)amino]-3-methyl-2,4-thiophenedicarboxylate

Cat. No. B214179
M. Wt: 353.4 g/mol
InChI Key: DQFXWBQKQDOPIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Tert-butyl 4-ethyl 5-[(cyclopropylcarbonyl)amino]-3-methyl-2,4-thiophenedicarboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 2-Tert-butyl 4-ethyl 5-[(cyclopropylcarbonyl)amino]-3-methyl-2,4-thiophenedicarboxylate is not fully understood. However, studies have suggested that it may induce apoptosis in cancer cells by activating the caspase pathway and inhibiting the NF-κB pathway. It may also exhibit anti-inflammatory and antiviral properties by inhibiting the production of pro-inflammatory cytokines and interfering with viral replication.
Biochemical and Physiological Effects:
Studies have shown that 2-Tert-butyl 4-ethyl 5-[(cyclopropylcarbonyl)amino]-3-methyl-2,4-thiophenedicarboxylate may have biochemical and physiological effects such as inducing apoptosis in cancer cells, inhibiting the production of pro-inflammatory cytokines, and interfering with viral replication. However, further studies are needed to fully understand the extent of these effects.

Advantages and Limitations for Lab Experiments

One advantage of using 2-Tert-butyl 4-ethyl 5-[(cyclopropylcarbonyl)amino]-3-methyl-2,4-thiophenedicarboxylate in lab experiments is its potential as a novel anticancer agent. However, one limitation is that its mechanism of action is not fully understood, which may hinder its development as a therapeutic agent.

Future Directions

There are several future directions for the study of 2-Tert-butyl 4-ethyl 5-[(cyclopropylcarbonyl)amino]-3-methyl-2,4-thiophenedicarboxylate. One direction is to further investigate its mechanism of action and its potential use as an anticancer, anti-inflammatory, and antiviral agent. Another direction is to explore its applications in material science and organic synthesis, as it may have potential as a building block for the synthesis of other compounds. Additionally, studies could be conducted to determine the toxicity and pharmacokinetics of this compound to evaluate its safety for use in humans.
In conclusion, 2-Tert-butyl 4-ethyl 5-[(cyclopropylcarbonyl)amino]-3-methyl-2,4-thiophenedicarboxylate is a chemical compound that has potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential and limitations.

Synthesis Methods

The synthesis of 2-Tert-butyl 4-ethyl 5-[(cyclopropylcarbonyl)amino]-3-methyl-2,4-thiophenedicarboxylate involves the reaction of 2,4-thiophenedicarboxylic acid with tert-butyl 4-ethyl 5-aminocyclopropylcarboxylate in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then treated with cyclopropylcarbonyl chloride to obtain the final compound.

Scientific Research Applications

2-Tert-butyl 4-ethyl 5-[(cyclopropylcarbonyl)amino]-3-methyl-2,4-thiophenedicarboxylate has been studied extensively for its potential applications in various fields such as medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, this compound has shown promising results as a potential anticancer agent due to its ability to induce apoptosis in cancer cells. It has also been studied for its potential use as an anti-inflammatory and antiviral agent.

properties

Product Name

2-Tert-butyl 4-ethyl 5-[(cyclopropylcarbonyl)amino]-3-methyl-2,4-thiophenedicarboxylate

Molecular Formula

C17H23NO5S

Molecular Weight

353.4 g/mol

IUPAC Name

2-O-tert-butyl 4-O-ethyl 5-(cyclopropanecarbonylamino)-3-methylthiophene-2,4-dicarboxylate

InChI

InChI=1S/C17H23NO5S/c1-6-22-15(20)11-9(2)12(16(21)23-17(3,4)5)24-14(11)18-13(19)10-7-8-10/h10H,6-8H2,1-5H3,(H,18,19)

InChI Key

DQFXWBQKQDOPIA-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)OC(C)(C)C)NC(=O)C2CC2

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)OC(C)(C)C)NC(=O)C2CC2

Origin of Product

United States

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